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Compound of Interest |

(1-
Compound Name: ((Methylamino)methyl)cyclobutyl)

methanol

\ J

Disclaimer: A comprehensive review of publicly available scientific literature and patent
databases did not yield specific experimental data regarding the synthesis, biological activity, or
detailed experimental protocols for (1-((Methylamino)methyl)cyclobutyl)methanol (CAS
180205-31-6). This compound is primarily available as a research chemical or building block
from various commercial suppliers. The following guide, therefore, provides available
physicochemical data for the target compound and discusses the broader context of
cyclobutane derivatives in medicinal chemistry based on structurally related compounds. A
hypothetical synthetic route is presented for illustrative purposes.

Physicochemical and Computational Data

The following tables summarize the available physical, chemical, and computational properties
for (1-((Methylamino)methyl)cyclobutyl)methanol.

Table 1: General and Physical Properties
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Property Value Source(s)
CAS Number 180205-31-6 [1][2]
Molecular Formula C7H1sNO [1][3]
Molecular Weight 129.20 g/mol [11[2]
Appearance Solid [2][4]
Boiling Point 192°C at 760 mmHg [5]

Density 0.961 g/cm?3 [5]

Flash Point 68.6°C [5]
Refractive Index 1.47 [5]

Table 2: Computational Chemistry Data

Property Value Source(s)
Topological Polar Surface Area
32.26 Az [1]
(TPSA)
LogP (octanol-water partition
o 0.3684 [1]
coefficient)
Hydrogen Bond Acceptors 2 [1]
Hydrogen Bond Donors 2 [1]
Rotatable Bonds 3 [1]
SMILES CNCcC1(cceco [1]
PFLUXSYXRSXOFJ-
InChl Key [2]
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The Role of the Cyclobutane Motif in Medicinal
Chemistry
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The cyclobutane ring is an increasingly important structural motif in modern drug discovery. Its
rigid, puckered conformation offers several advantages for medicinal chemists seeking to
optimize the properties of drug candidates.

o Conformational Restriction: Unlike flexible aliphatic chains, the cyclobutane scaffold locks
substituents into well-defined spatial orientations. This conformational rigidity can lead to
increased binding affinity and selectivity for a biological target by reducing the entropic
penalty of binding.

e Metabolic Stability: The introduction of a cyclobutane ring can enhance a molecule's
metabolic stability by blocking sites susceptible to enzymatic degradation.

e Improved Physicochemical Properties: As a three-dimensional, sp3-rich scaffold, the
cyclobutane moiety can improve a compound's solubility and reduce its planarity, which are
often desirable properties for oral bioavailability.

» Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups,
such as phenyl rings or gem-dimethyl groups, to explore new chemical space and intellectual

property.

Drug Design Principles
Flexible Drug Candidate Cyclobutane-Containing Analog
(High Conformational Entropy) (Conformationally Restricted)

High Entropic Penalty Low Entropic Penalty
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Cyclobutane as a tool for conformational restriction in drug design.

Hypothetical Synthesis of (1-
((Methylamino)methyl)cyclobutyl)methanol

While a specific, validated synthetic protocol for (1-
((Methylamino)methyl)cyclobutyl)methanol is not available in the cited literature, a plausible
synthetic route can be proposed based on general organic chemistry principles. The following
workflow illustrates a potential multi-step synthesis starting from cyclobutanone. This is a
hypothetical pathway and has not been experimentally verified.

Hypothetical Experimental Protocol:

e Step 1: Cyanohydrin Formation. To a solution of cyclobutanone in a suitable solvent (e.g.,
ethanol), sodium cyanide is added, followed by the dropwise addition of a mineral acid (e.qg.,
HCI) at low temperature to form 1-hydroxycyclobutanecarbonitrile.

o Step 2: Reduction of the Nitrile. The resulting cyanohydrin is reduced using a strong reducing
agent such as lithium aluminum hydride (LiAIH4) in an anhydrous etheral solvent (e.g., THF,
diethyl ether) to yield (1-aminocyclobutyl)methanol.

o Step 3: Reductive Amination. The primary amine is then reacted with an excess of
formaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride or
formic acid (Eschweiler-Clarke reaction), to introduce the methyl group onto the nitrogen,
affording the target compound, (1-((methylamino)methyl)cyclobutyl)methanol.

Hypothetical Synthetic Workflow

1. NaCN HCHO, HCOOH

2. HC 1—Hydrc(;>%z)r/1c“lslt;utane— LiAlHa (1-(Aminomethyl)cyclobutyl)methanol ) (ESChweller_Clarke) :Glr((Methylamino)me(hy\)cyclobuty\)melhanoD

Click to download full resolution via product page
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A hypothetical synthetic pathway for (1-((Methylamino)methyl)cyclobutyl)methanol.

Safety Information

(1-((Methylamino)methyl)cyclobutyl)methanol is classified as an acute toxicant if swallowed
(Acute Tox. 4 Oral) and carries the GHSO07 pictogram with the signal word "Warning"[2][6]. The
hazard statement associated with this compound is H302: Harmful if swallowed[2][6]. It is
recommended to handle this chemical with appropriate personal protective equipment in a well-
ventilated area.

Conclusion

(1-((Methylamino)methyl)cyclobutyl)methanol is a commercially available building block with
potential applications in medicinal chemistry, likely as a scaffold to introduce a conformationally
restricted aminomethyl alcohol moiety. While detailed experimental and biological data for this
specific compound are not publicly documented, the broader importance of cyclobutane
derivatives in drug discovery suggests its utility in the synthesis of novel therapeutic agents.
The provided physicochemical data can aid researchers in its handling and characterization,
and the hypothetical synthetic scheme offers a potential starting point for its laboratory-scale
preparation. Further research is required to fully elucidate the synthetic accessibility and
biological relevance of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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